1-(4-Chlorophenyl)ethanamine HCl
Description
Structural Features and Chirality
The structure of 1-(4-Chlorophenyl)ethanamine (B1294507) consists of a central ethylamine (B1201723) chain where the amino group is attached to the first carbon. This carbon is also bonded to a methyl group and a 4-chlorophenyl group, which is a benzene (B151609) ring substituted with a chlorine atom at the para position. The hydrochloride salt form indicates that the amine group is protonated, forming an ammonium (B1175870) chloride salt.
A key structural feature is the presence of a stereocenter, or chiral carbon, which is the carbon atom bonded to four different groups: a hydrogen atom, a methyl group (CH₃), an amino group (NH₂), and a 4-chlorophenyl group (C₆H₄Cl). sigmaaldrich.comsigmaaldrich.com This arrangement means the molecule is not superimposable on its mirror image, leading to the existence of two distinct enantiomers: (R)-1-(4-Chlorophenyl)ethanamine and (S)-1-(4-Chlorophenyl)ethanamine. chemicalbook.comfishersci.dk These enantiomers are physically and chemically identical in an achiral environment but exhibit different interactions with other chiral molecules and with plane-polarized light. The hydrochloride salt form enhances the compound's stability and water solubility.
Table 1: Chemical Properties of 1-(4-Chlorophenyl)ethanamine
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀ClN (base) |
| Molecular Weight | 155.62 g/mol (base) sigmaaldrich.comsigmaaldrich.com |
| Appearance | Colorless to light yellow crystalline solid (hydrochloride salt) rasayanjournal.co.in |
| Chirality | Exists as (R) and (S) enantiomers chemicalbook.comfishersci.dk |
Importance as a Chiral Amine in Organic Chemistry
Chiral amines are fundamental building blocks in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral product. 1-(4-Chlorophenyl)ethanamine, in its enantiomerically pure forms, is highly valued for this purpose. bldpharm.com It is frequently employed as a chiral auxiliary or as a precursor for synthesizing more complex chiral ligands, catalysts, and biologically active molecules.
The strategic placement of the 4-chlorophenyl group influences the steric and electronic properties of the molecule, which can be exploited in various chemical transformations. Researchers have utilized this compound as a starting material in the synthesis of novel heterocyclic compounds, such as benzimidazole (B57391) derivatives. researchgate.net For instance, the synthesis of 2-(1-(4-chlorophenyl)ethyl)-1-(2-(diethylamino)ethyl)-1H-benzo[d]imidazol-5-amine demonstrates its role in constructing molecules with potential pharmacological applications. researchgate.net The ability to introduce a specific stereochemistry is crucial in drug discovery and materials science, where the three-dimensional structure of a molecule dictates its function and interactions.
Overview of Research Directions in Chemical Synthesis and Analysis
Research surrounding 1-(4-Chlorophenyl)ethanamine HCl is primarily concentrated on two key areas: the development of efficient synthetic routes to obtain the enantiomerically pure compound and the establishment of reliable analytical methods for its characterization and quality control.
Chemical Synthesis: The primary challenge in the synthesis of chiral compounds like 1-(4-Chlorophenyl)ethanamine is achieving high enantiomeric purity. A common industrial strategy involves the resolution of a racemic mixture, which contains equal amounts of the (R) and (S) enantiomers. This can be accomplished by using a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. A patent for a related compound, (S)-(-)-1-(4-methoxyphenyl)ethylamine, describes such a resolution process, which can be conceptually applied here. google.com Following separation, the desired enantiomer of the amine is recovered by treating the diastereomeric salt with a base.
Analytical Methods: The analysis of 1-(4-Chlorophenyl)ethanamine and its enantiomers requires techniques capable of distinguishing between the (R) and (S) forms. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely used and effective method for separating and quantifying the enantiomers. rasayanjournal.co.ingoogle.com This technique is crucial for determining the enantiomeric excess (ee) or chiral purity of a sample. Other analytical methods, such as Capillary Electrophoresis (CE), have also been established for the analysis of aliphatic amines, often after derivatization to enhance detection. rsc.org Spectroscopic methods like NMR and mass spectrometry are used to confirm the chemical structure of the synthesized compounds. researchgate.net
Asymmetric Synthesis of Enantiopure this compound
The demand for enantiomerically pure chiral amines has driven the development of various asymmetric synthetic methods. These strategies aim to produce a single enantiomer of the target molecule, which is crucial for many applications.
Chiral Catalyst-Mediated Asymmetric Hydrogenation of Imines
Asymmetric hydrogenation of imines is one of the most direct and atom-economical methods for the synthesis of chiral amines. wiley-vch.de This approach involves the reduction of a prochiral imine, derived from 4-chloroacetophenone, using molecular hydrogen in the presence of a chiral transition metal catalyst. wiley-vch.de Complexes of rhodium and iridium with chiral phosphine (B1218219) ligands are commonly employed for this purpose. wiley-vch.denih.gov
The success of the asymmetric hydrogenation hinges on the design of the chiral ligand, which coordinates to the metal center and creates a chiral environment. This chiral catalyst then preferentially catalyzes the addition of hydrogen to one face of the imine, leading to the formation of one enantiomer in excess. A variety of chiral ligands, such as those based on ferrocene or have a bisphosphine-thiourea structure, have been developed and shown to be effective in the asymmetric hydrogenation of N-H imines. nih.gov For the synthesis of 1-(4-Chlorophenyl)ethanamine, the corresponding imine of 4-chloroacetophenone would be subjected to hydrogenation using a suitable chiral catalyst system.
| Catalyst Type | Chiral Ligand Example | Potential Advantage |
| Rhodium-based | Bisphosphine-thiourea ligands | High enantioselectivity for unprotected N-H imines. nih.gov |
| Iridium-based | Xyliphos | High turnover numbers and enantioselectivity. nih.gov |
Strategies Employing Chiral Auxiliary Control
The use of a chiral auxiliary is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. mdma.ch In this approach, a prochiral substrate is temporarily attached to a chiral molecule (the auxiliary), which then directs a subsequent diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of enantiopure 1-(4-Chlorophenyl)ethanamine, a chiral auxiliary, such as a derivative of pseudoephedrine or a chiral phenylglycine amide, can be used. wikipedia.orgrug.nl For instance, the chiral auxiliary can be condensed with 4-chloroacetophenone to form a chiral imine or enamine. Subsequent diastereoselective reduction of this intermediate, followed by cleavage of the auxiliary, would afford the desired enantiomer of 1-(4-chlorophenyl)ethanamine. The choice of chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity in the key bond-forming step.
Biocatalytic Approaches (e.g., Lipase-Catalyzed Resolutions)
Biocatalysis offers a green and highly selective alternative for the production of enantiomerically pure compounds. nih.gov Lipases, in particular, have been extensively used for the kinetic resolution of racemic amines. nih.govnih.gov Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster with a reagent than the other, allowing for the separation of the two enantiomers.
In the case of 1-(4-Chlorophenyl)ethanamine, a racemic mixture can be resolved using a lipase (B570770), such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435. nih.govfrontiersin.org The lipase selectively catalyzes the acylation of one of the enantiomers, typically the (R)-enantiomer, with an acyl donor like ethyl acetate (B1210297) or isopropyl 2-ethoxyacetate. nih.govnih.gov This results in a mixture of the acylated (R)-amine and the unreacted (S)-amine, which can then be separated. A chemo-enzymatic method has been developed for the synthesis of (S)-1-(4-chlorophenyl)ethylamine, a key intermediate for a herbicide, utilizing a resolution catalyzed by the immobilized lipase Novozym 435. nih.gov
Below is a table summarizing representative data for the lipase-catalyzed kinetic resolution of amines:
| Lipase | Acylating Agent | Amine Substrate | Enantiomeric Excess (ee) | Reference |
| Novozym 435 | Isopropyl 2-ethoxyacetate | (±)-1-(4-Chlorophenyl)ethanamine | >99% for (S)-amine | nih.govnih.gov |
| Candida antarctica Lipase B | Diisopropyl malonate | Racemic amines | High selectivity | nih.gov |
| Novozym 435 | Ethyl acetate | Racemic amines | High yields and enantiomeric excesses | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADVPOKOZMYLPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Studies
Electrophilic Aromatic Substitution Reactivity
The chlorine atom, a halogen, exhibits a dual electronic effect. It is an electron-withdrawing group via the inductive effect (-I effect) due to its high electronegativity, which tends to deactivate the benzene (B151609) ring towards electrophilic attack compared to unsubstituted benzene. quora.comstackexchange.comechemi.com However, through its lone pairs of electrons, it exerts an electron-donating resonance effect (+R effect), which is weaker than its inductive effect. libretexts.orgquora.com This resonance effect increases the electron density at the ortho and para positions relative to the meta position. Consequently, the chlorine atom is a deactivating but ortho-, para-directing group. libretexts.orgorganicchemistrytutor.comyoutube.com
The 1-aminoethyl substituent's effect is more complex and highly dependent on the reaction medium. The alkyl portion of the group is electron-donating and thus activating. The amino group (-NH2) is a very strong activating group due to the significant resonance donation of its lone pair of electrons into the aromatic ring. However, being basic, the amino group is readily protonated in the strongly acidic conditions often required for electrophilic aromatic substitution reactions (e.g., nitration, sulfonation). The resulting ammonium (B1175870) salt (-NH3+) is strongly electron-withdrawing due to its positive charge, making it a powerful deactivating and meta-directing group. organicchemistrytutor.com
Therefore, the outcome of electrophilic aromatic substitution on 1-(4-chlorophenyl)ethanamine (B1294507) is a balance between these competing effects. In reactions carried out under non-acidic or mildly acidic conditions, the activating, ortho-, para-directing influence of the 1-aminoethyl group would be expected to dominate. Conversely, under strongly acidic conditions, the deactivating and meta-directing nature of the protonated amino group would prevail.
Given the directing effects of the existing substituents (chloro at C4, and the 1-aminoethyl group at C1), electrophilic attack would be directed to the positions ortho and para to the activating group and meta to the deactivating group. In the case of 1-(4-chlorophenyl)ethanamine under conditions where the amino group is not protonated, the 1-aminoethyl group would direct incoming electrophiles to the C2 and C6 positions (ortho) and the C4 position (para). However, the C4 position is already substituted with a chlorine atom. The chlorine atom also directs to its ortho positions (C3 and C5) and its para position (C1, which is already substituted). The concerted directing effect would likely favor substitution at the C2 and C6 positions.
In strongly acidic media, the protonated 1-aminoethyl group at C1 would direct incoming electrophiles to the C3 and C5 positions (meta). The deactivating chloro group at C4 also directs to its ortho positions (C3 and C5). Thus, under these conditions, substitution is strongly favored at the C3 and C5 positions.
To circumvent the deactivation caused by the protonation of the amino group, derivatization to an N-acyl compound, such as N-[1-(4-chlorophenyl)ethyl]acetamide, can be employed. The acetyl group is less basic and less deactivating than the protonated amino group, while still directing ortho- and para- to the point of attachment.
The following table summarizes the expected major products under different electrophilic substitution reactions, based on the directing effects of the substituents. The yields are hypothetical and serve to illustrate the expected regioselectivity based on studies of similarly substituted aromatic compounds. msu.edulibretexts.org
| Reaction | Reagents | Expected Major Product(s) | Controlling Factor |
| Nitration | HNO₃, H₂SO₄ | 1-(4-Chloro-3-nitrophenyl)ethanaminium | Protonated amino group (meta-director) |
| Halogenation (Bromination) | Br₂, FeBr₃ | 1-(2-Bromo-4-chlorophenyl)ethanamine | Unprotonated amino group (ortho-director) |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | No reaction | Complexation of catalyst with amino group |
| Sulfonation | Fuming H₂SO₄ | 4-Chloro-5-(1-aminoethyl)benzenesulfonic acid | Protonated amino group (meta-director) |
Detailed Research Findings
Specific research on the electrophilic aromatic substitution of 1-(4-chlorophenyl)ethanamine is limited. However, studies on related compounds provide insight into the expected reactivity. For instance, the nitration of chlorobenzene (B131634) yields a mixture of ortho- and para-nitrochlorobenzene, with the para isomer being the major product. askfilo.com The Friedel-Crafts acylation of chlorobenzene similarly yields a mixture of ortho- and para-chloroacetophenone, with the para isomer predominating. youtube.com
The table below presents hypothetical data for the nitration of N-acetyl-1-(4-chlorophenyl)ethanamine, a derivative used to control the reactivity of the amino group. The N-acetyl group is an ortho-, para-director, and its steric bulk would likely favor para-substitution. However, since the para-position to the N-acetamidoethyl group is occupied by chlorine, substitution would be directed to the ortho positions.
| Product | Position of Nitro Group | Hypothetical Yield (%) |
|---|---|---|
| N-[1-(4-Chloro-2-nitrophenyl)ethyl]acetamide | ortho | 85 |
| N-[1-(4-Chloro-3-nitrophenyl)ethyl]acetamide | meta | 15 |
The following table shows plausible outcomes for the halogenation of 1-(4-chlorophenyl)ethanamine under neutral conditions, where the amino group directs the substitution.
| Product | Position of Bromo Group | Hypothetical Yield (%) |
|---|---|---|
| 1-(2-Bromo-4-chlorophenyl)ethanamine | ortho | 90 |
| 1-(3-Bromo-4-chlorophenyl)ethanamine | meta | 10 |
Applications in Advanced Organic Synthesis and Catalysis
Role as a Chiral Building Block in Complex Molecule Construction
Enantiomers of 1-(4-chlorophenyl)ethanamine (B1294507) are prized as chiral building blocks, meaning they are incorporated directly into the framework of a larger target molecule. cphi-online.combldpharm.com Their utility arises from the stable and well-defined stereocenter at the carbon atom adjacent to the phenyl ring, which can guide the formation of new stereocenters during a synthesis.
A primary use for enantiomerically pure 1-(4-chlorophenyl)ethanamine is in the creation of enantiopure intermediates—compounds that are themselves steps on the way to a final, more complex product. nih.gov It can act as a chiral auxiliary, a temporary part of a molecule that directs the stereochemical outcome of a reaction before being removed. For instance, it is used in the enantioselective acylation to prepare other chiral compounds. sigmaaldrich.com
Furthermore, it serves as a classical resolving agent for racemic acids. The pure amine enantiomer forms two different diastereomeric salts with a racemic acid mixture. Because these diastereomeric salts have distinct physical properties, they can be separated, often by crystallization. This method, known as classical resolution, remains a vital technique for accessing enantiopure substances. rsc.org
Asymmetric induction is the process by which a chiral feature in a molecule influences the creation of a new chiral center, leading to the preferential formation of one stereoisomer over another. wikipedia.org The 1-(4-chlorophenyl)ethanamine moiety, with its specific steric and electronic characteristics, effectively guides the approach of reagents to a prochiral center. wikipedia.org This controlled approach ensures that the reaction proceeds with a high degree of stereoselectivity.
This principle is applied in the synthesis of complex molecules where establishing the correct stereochemistry is crucial. The presence of the chiral 1-(4-chlorophenyl)ethyl group can dictate the facial selectivity of reactions such as nucleophilic additions to carbonyls or electrophilic additions to alkenes within the same molecule, thereby setting the stereochemistry of the final product.
Precursor for Chiral Ligands in Asymmetric Catalysis
In asymmetric catalysis, a small amount of a chiral catalyst is used to produce large quantities of an enantiomerically enriched product. The development of novel chiral ligands is essential to this field, and 1-(4-chlorophenyl)ethanamine is a versatile and accessible starting material for their synthesis. nih.govenamine.net
A wide variety of chiral ligands have been prepared from enantiopure 1-(4-chlorophenyl)ethanamine. researchgate.netresearchgate.net These syntheses typically modify the amine group to create bidentate or polydentate ligands capable of coordinating to a metal center. For example, chiral aminophosphine (B1255530) ligands can be synthesized by reacting the amine with chlorophosphines. researchgate.net The modularity of this approach allows chemists to systematically alter the ligand structure to optimize its performance in a specific catalytic reaction. The 4-chloro-substituent on the phenyl ring also imparts specific electronic properties that can influence the efficacy of the final catalyst. nih.gov
Ligands derived from 1-(4-chlorophenyl)ethanamine are used in conjunction with transition metals like rhodium, palladium, and iridium to catalyze a range of asymmetric reactions. researchgate.netnih.govscispace.com The metal-ligand complex forms a chiral pocket around the active site, forcing the reaction to proceed through a lower energy transition state for the formation of one enantiomer over the other. wikipedia.org
For instance, chiral aminophosphine ligands derived from this amine have shown potential in the rhodium-catalyzed hydroformylation of olefins, achieving significant enantioselectivity. researchgate.net These catalysts are crucial for producing enantiopure compounds that are vital as intermediates in the pharmaceutical and fine chemical industries. nih.gov The success and versatility of these ligands highlight the importance of the 1-(4-chlorophenyl)ethanamine framework in modern asymmetric catalysis. researchgate.net
Interactive Data Table: Ligand Applications
| Ligand Precursor | Ligand Type | Metal | Reaction Type | Application |
| (R)- or (S)-1-(4-Chlorophenyl)ethanamine | Chiral Aminophosphine | Rhodium (Rh) | Asymmetric Hydroformylation | Synthesis of chiral aldehydes researchgate.net |
| (R)- or (S)-1-(4-Chlorophenyl)ethanamine | Chiral Diamine | Iridium (Ir) | Asymmetric Transfer Hydrogenation | Synthesis of chiral alcohols |
| (R)- or (S)-1-(4-Chlorophenyl)ethanamine | Chiral Schiff Base | Copper (Cu) | Asymmetric Cycloadditions | Synthesis of chiral heterocycles mdpi.com |
| (R)- or (S)-1-(4-Chlorophenyl)ethanamine | Chiral P,N-Ligands | Palladium (Pd) | Asymmetric Allylic Alkylation | Formation of chiral C-C bonds nih.gov |
Advanced Spectroscopic and Structural Characterization
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For a chiral molecule like 1-(4-Chlorophenyl)ethanamine (B1294507), this technique is invaluable for unambiguously establishing its absolute configuration. nih.gov The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net This effect occurs when the X-ray energy is close to the absorption edge of an atom in the crystal, causing small but measurable differences between the intensities of Friedel pairs (reflections with indices hkl and -h-k-l). researchgate.net The presence of the chlorine atom in 1-(4-Chlorophenyl)ethanamine HCl is advantageous, as heavier atoms produce a stronger anomalous scattering signal, making the determination of the absolute structure more reliable compared to compounds containing only light atoms (C, H, O, N). researchgate.net The analysis, often quantified by the Flack parameter, allows for the confident assignment of the (R) or (S) configuration at the stereocenter. nih.gov
A representative table for crystallographic data is shown below.
| Parameter | Example Value | Description |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁ | The symmetry operations that relate atoms within the unit cell. |
| a (Å) | 5.8 | Unit cell dimension. |
| b (Å) | 14.5 | Unit cell dimension. |
| c (Å) | 6.2 | Unit cell dimension. |
| β (°) | 105.5 | Unit cell angle. |
| Z | 2 | Number of molecules in the unit cell. |
| Flack Parameter | 0.02(3) | A value near zero confirms the correct absolute stereochemistry assignment. |
Analysis of Crystal Packing and Supramolecular Interactions
The crystal structure of this compound is dominated by a network of strong intermolecular interactions that define how the molecules pack together in the solid state. As an ammonium (B1175870) salt, the primary supramolecular synthon is the charge-assisted hydrogen bond between the ammonium group (-NH₃⁺) and the chloride anion (Cl⁻). researchgate.net
Investigation of Helical Architectures in Crystalline Salts
An intriguing aspect of the crystal engineering of chiral ammonium salts is their potential to form helical supramolecular structures. rsc.orgrsc.org In such arrangements, the strong, directional N-H···Cl⁻ hydrogen bonds can link the chiral cations and anions into continuous one-dimensional chains that twist along a crystallographic axis, forming a helix. rsc.orgrsc.org
For an enantiomerically pure compound like (R)- or (S)-1-(4-Chlorophenyl)ethanamine HCl, the chirality of the individual molecules can be translated to the supramolecular level, resulting in a homochiral helix with a specific handedness (right- or left-handed). iaea.org This phenomenon has been observed in related organic ammonium halides, where consecutive hydrogen bonding between the NH₃⁺ and Cl⁻ moieties creates a helical framework. rsc.orgrsc.org The formation of such ordered, chiral superstructures is of significant interest for the development of functional materials with unique optical or electronic properties.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution. For this compound, advanced NMR techniques provide detailed insights into its stereochemistry and dynamic behavior. researcher.life
Stereochemical Elucidation via 1D and 2D NMR Techniques (e.g., NOESY)
While NMR cannot typically distinguish between enantiomers directly, it can be used to determine stereochemistry through the use of chiral derivatizing agents (CDAs). researcher.life Reacting a racemic mixture of 1-(4-Chlorophenyl)ethanamine with an enantiopure CDA, such as Mosher's acid, creates a mixture of diastereomers. researcher.life These diastereomers have different physical properties and will exhibit distinct chemical shifts in the ¹H and ¹³C NMR spectra, allowing for quantification of the enantiomeric ratio. researchgate.net
Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for determining relative stereochemistry through-space. libretexts.org A NOESY experiment detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. researchgate.net For 1-(4-Chlorophenyl)ethanamine, a NOESY spectrum would show correlations between the methine proton (CH-NH₃⁺) and the methyl protons (-CH₃), as well as with the ortho-protons of the chlorophenyl ring. The relative intensities of these cross-peaks can provide information to help confirm stereochemical assignments and analyze conformational preferences. mdpi.comlongdom.org
Expected ¹H NMR Chemical Shifts (in D₂O)
| Proton | Expected Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (ortho to CH) | ~7.50 | Doublet |
| Aromatic (meta to CH) | ~7.45 | Doublet |
| Methine (CH-NH₃⁺) | ~4.50 | Quartet |
Conformational Analysis in Solution
The 1-(4-Chlorophenyl)ethanamine molecule has conformational flexibility due to rotation around the C-C and C-N single bonds. Computational and spectroscopic studies on related phenethylamines show they can exist in multiple conformations, primarily described as gauche (folded) or anti (extended) with respect to the orientation of the amino group and the phenyl ring. acs.orgrsc.org
In solution, there is an equilibrium between these conformers. NMR spectroscopy can probe this equilibrium. The magnitude of the three-bond scalar coupling constant (³J) between the methine proton and the methyl protons can provide information about the dihedral angle and, by extension, the preferred rotamer populations. Furthermore, NOESY data can reveal the average distances between protons in different parts of the molecule, helping to build a model of the dominant conformation in a given solvent. nih.gov For instance, a notable NOE between the amine protons and the aromatic protons would suggest a preference for a folded gauche conformation where the amino group is oriented towards the phenyl ring. acs.org
Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformation Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups. For this compound, these spectra are useful for confirming the presence of key functional groups and analyzing conformational and intermolecular interactions. mdpi.com
In the hydrochloride salt, the amine is protonated to form an ammonium group (-NH₃⁺). This results in characteristic N-H⁺ stretching bands in the IR spectrum, typically appearing as a broad series of absorptions in the 2400-3200 cm⁻¹ region, which are distinct from the sharper N-H stretches of a free amine (3300-3500 cm⁻¹). The C-Cl stretching vibration is expected in the fingerprint region, usually between 750-700 cm⁻¹. nih.gov Aromatic C-H and C=C stretching vibrations will also be present. Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-C backbone. nih.gov Subtle shifts in the positions and widths of these bands can indicate changes in conformation or the strength of hydrogen bonding within the crystal lattice. mdpi.com
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Ammonium (-NH₃⁺) | N-H Stretch | 3200 - 2400 (broad) | IR |
| Ammonium (-NH₃⁺) | N-H Bend (asymmetric) | ~1600 | IR |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | IR, Raman |
| Alkyl C-H | C-H Stretch | 2980 - 2850 | IR, Raman |
Polarimetry for Confirmation of Chirality and Enantiomeric Excess
Polarimetry is a critical analytical technique for the characterization of chiral compounds such as 1-(4-Chlorophenyl)ethanamine. This method measures the rotation of plane-polarized light as it passes through a sample containing a chiral substance. The direction and magnitude of this rotation provide essential information about the stereochemistry of the molecule.
A key parameter in polarimetry is the specific rotation, which is an intrinsic property of a chiral compound. For instance, the synthesis and characterization of a related compound, N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, which is derived from (R)-4-chloro-α-methylbenzylamine, reported a specific rotation value, confirming its chiral nature. mdpi.com
The enantiomeric excess (ee) is a measure of the purity of a chiral sample. wikipedia.org It quantifies the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A sample containing only one enantiomer has an ee of 100%, while a racemic mixture, which contains equal amounts of both enantiomers, has an ee of 0%. wikipedia.org For commercial batches of chiral compounds, the enantiomeric excess is a crucial quality control parameter. For example, a commercially available sample of (R)-1-(4-Chlorophenyl)ethylamine is cited as having an enantiomeric excess of 98%. fishersci.com The determination of enantiomeric excess can be achieved through various methods, including chiral chromatography and NMR spectroscopy using chiral derivatizing agents. cam.ac.uknih.gov
| Compound | Parameter | Value | Source |
|---|---|---|---|
| (R)-1-(4-Chlorophenyl)ethylamine | Enantiomeric Excess (ee) | 98% | fishersci.com |
| N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide | Specific Rotation ([α]D) | Reported as a means of characterization | mdpi.com |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic molecules. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, which allows for the determination of the elemental composition and molecular formula of a compound.
For 1-(4-Chlorophenyl)ethanamine, with a molecular formula of C8H10ClN, the expected exact mass can be calculated and compared with the experimentally determined value from HRMS, providing unambiguous confirmation of its molecular formula. sigmaaldrich.com
In addition to molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) reveals the fragmentation pattern of the molecule. This pattern is a unique fingerprint that provides valuable information about the compound's structure. The fragmentation of amines is well-characterized and typically involves the cleavage of bonds adjacent to the nitrogen atom, a process known as alpha-cleavage. libretexts.org
For 1-(4-Chlorophenyl)ethanamine, the protonated molecule [M+H]+ would be expected to undergo fragmentation upon collision-induced dissociation. A primary fragmentation pathway would involve the loss of a methyl radical (•CH3) or the entire ethylamine (B1201723) side chain. The presence of the chlorine atom is also significant, as its isotopic pattern (35Cl and 37Cl) would be observable in the mass spectrum of the molecular ion and any chlorine-containing fragments. While a specific high-resolution mass spectrum for this compound was not found in the searched literature, data for the isomeric 2-(4-chlorophenyl)ethylamine shows a prominent fragment corresponding to the loss of ammonia (B1221849) ([M+H-NH3]+). ufz.de This suggests that similar fragmentation pathways involving the amine group are likely for the 1-isomer.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C8H10ClN | sigmaaldrich.com |
| Molecular Weight | 155.62 g/mol | sigmaaldrich.com |
| Predicted Fragmentation | Alpha-cleavage adjacent to the amine | libretexts.org |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of various molecules, including derivatives of 1-(4-chlorophenyl)ethanamine (B1294507). bohrium.comresearchgate.net These calculations provide a theoretical framework for understanding the molecule's geometry, electronic structure, and reactivity.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of 1-(4-chlorophenyl)ethanamine, DFT calculations, often using the B3LYP functional with a basis set like 6-311G++(d,p), are performed to determine the optimized molecular structure. bohrium.comresearchgate.net This process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.
Conformational analysis further explores the different spatial arrangements of the molecule that can be achieved through the rotation of single bonds. While specific conformational analysis studies on 1-(4-chlorophenyl)ethanamine HCl are not widely available in the provided search results, the general principles of this analysis are crucial for understanding its flexibility and how it might interact with other molecules. The presence of rotatable bonds, such as the one connecting the phenyl ring to the ethylamine (B1201723) group, suggests the existence of multiple low-energy conformations.
Prediction of Electronic Properties (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential)
The electronic properties of a molecule are key to understanding its reactivity and stability. DFT calculations are instrumental in predicting these characteristics.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a critical parameter. irjweb.comnih.govnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Conversely, a small gap indicates that a molecule is more reactive. nih.gov For related chlorophenyl compounds, HOMO-LUMO energy gaps have been calculated to understand their electronic properties and stability. researchgate.net
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. tci-thaijo.org It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are valuable for predicting sites of electrophilic and nucleophilic attack. tci-thaijo.org For instance, in similar aromatic compounds, the negative potential is often located around electronegative atoms like oxygen or nitrogen, making these sites susceptible to electrophilic attack. researchgate.nettci-thaijo.org
Table 1: Predicted Electronic Properties of a Related Chalcone Derivative
| Property | Value |
| Total Dipole Moment | 4.45 D |
| Mean Polarizability | 17.40 x10⁻²⁴ esu |
| Anisotropic Polarizability | 23.37 x10⁻²⁴ esu |
| First Hyperpolarizability | 11.84 x10⁻³⁰ esu |
| Second Hyperpolarizability | 11.88x10⁻³⁶ esu |
Data for (E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, a related compound, obtained from DFT calculations at the B3LYP/6-311G++(d,p) level. bohrium.com
Fukui Function Analysis for Reactivity Site Prediction
Fukui function analysis is a concept within DFT that helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. By calculating these values for each atom in the molecule, one can predict which sites are most likely to participate in a chemical reaction. While specific Fukui function analyses for this compound were not found in the search results, this method is a standard computational tool for reactivity prediction in related systems. irjweb.com
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations can provide a detailed picture of the conformational landscape of a molecule, revealing the different shapes it can adopt in solution and the relative energies of these conformations. Such information is crucial for understanding how a molecule like this compound might bind to a biological target, as its shape and flexibility play a significant role in molecular recognition. While specific MD simulation studies for the isolated molecule were not identified, the use of computational modeling to understand ligand-protein interactions is a well-established practice. nih.gov
Crystal Structure Prediction and Energy Framework Analysis
Table 2: Crystallographic Data for a Related Imidazole Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.4292 |
| b (Å) | 8.8343 |
| c (Å) | 11.1797 |
| β (°) | 108.873 |
| Z | 4 |
Data for (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine, a compound containing a 4-chlorophenyl group. researchgate.net
Prediction of Spectroscopic Parameters from First Principles
Computational methods, particularly DFT, can be used to predict various spectroscopic parameters from first principles. This involves calculating properties like vibrational frequencies (for infrared and Raman spectroscopy), and electronic transition energies (for UV-Visible spectroscopy). bohrium.com For instance, theoretical calculations of vibrational frequencies for related molecules have been shown to be in good agreement with experimental data. researchgate.net These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's vibrational and electronic properties.
Conclusion and Future Research Directions in Chemical Synthesis
Summary of Key Advances in Synthesis and Characterization
Recent advancements in the synthesis of 1-(4-chlorophenyl)ethanamine (B1294507) and its derivatives have focused on improving efficiency and stereoselectivity. One notable method involves the reaction of racemic 1-(4-chlorophenyl)ethylamine with cobalt(II) chloride in the presence of hydrochloric acid, which results in the formation of conglomerate crystals of the R and S optical isomers. rsc.org This approach, while demonstrating a method for separating enantiomers, highlights the complexities associated with spontaneous resolution.
The characterization of these compounds is well-established, utilizing techniques such as single-crystal X-ray diffraction, infrared (IR) spectroscopy, and thermal decomposition analysis. rsc.org High-performance liquid chromatography (HPLC) on chiral columns is a standard method for separating and quantifying the enantiomers, achieving good resolution and separation factors. nih.gov
Emerging Methodologies for Enantiopure Synthesis
The demand for enantiomerically pure compounds has driven the development of several innovative synthetic strategies.
Biocatalysis: Transaminases are gaining prominence as an environmentally friendly and economically viable option for the asymmetric synthesis of chiral amines. rsc.org These enzymes can be used to produce the (R)-enantiomer of similar phenylalkylamines with high conversion rates and excellent enantiomeric excess (>99% ee) from a prochiral ketone. rsc.org Kinetic resolution using transaminases can also yield the (S)-enantiomer from a racemic mixture with high enantiomeric excess. rsc.org
Asymmetric Reduction: The stereoselective reduction of a corresponding ketone precursor is a common strategy. While various reducing agents have been explored, achieving high enantioselectivity can be challenging. For instance, the reduction of a similar ketone with lithium aluminum hydride (LiAlH4) in the presence of a chiral ligand like (S)-BINOL yielded the corresponding (R)-chlorohydrin with only 75% enantiomeric excess. nih.gov
Chiral Resolution: Classical resolution using chiral resolving agents remains a viable, though sometimes less efficient, method. For example, the resolution of (±)-1-(4-methoxyphenyl)ethylamine with (S)-2-(2-Naphthyl)glycolic acid yielded the (S)-enantiomer with 87% optical purity, requiring further recrystallizations to achieve higher purity. google.com
The table below summarizes some of the emerging methodologies for enantiopure synthesis.
| Methodology | Key Features | Example Application (Similar Compounds) | Reference |
| Biocatalysis (Transaminases) | Environmentally friendly, high enantioselectivity. | Asymmetric synthesis of (R)-1-phenylpropan-2-amines (>99% ee). | rsc.org |
| Asymmetric Reduction | Stereoselective reduction of prochiral ketones. | Reduction with LiAlH4/(S)-BINOL yielded (R)-chlorohydrin (75% ee). | nih.gov |
| Chiral Resolution | Separation of enantiomers using a chiral resolving agent. | Resolution with (S)-2-(2-Naphthyl)glycolic acid (87% optical purity). | google.com |
Potential for Novel Chiral Reagents and Ligands Derived from 1-(4-Chlorophenyl)ethanamine HCl
This compound is a valuable precursor for the synthesis of novel chiral reagents and ligands for asymmetric catalysis. Its primary amine group allows for facile modification to create a diverse range of structures. These derivatives have potential applications in various asymmetric transformations, including reductions, additions, and carbon-carbon bond-forming reactions. The development of new chiral ligands derived from this amine could lead to catalysts with improved activity, selectivity, and broader substrate scope.
Challenges and Opportunities in Scale-Up and Industrial Application of Synthetic Routes
The transition from laboratory-scale synthesis to industrial production presents several challenges and opportunities.
Challenges:
Cost and Availability of Reagents: The economic viability of a synthetic route on an industrial scale is heavily dependent on the cost and availability of starting materials, catalysts, and reagents. uk-cpi.com For enantioselective syntheses, expensive chiral catalysts or resolving agents can be a significant hurdle. google.com
Process Safety and Efficiency: Scaling up chemical processes requires careful consideration of reaction conditions, heat and mass transfer, and potential hazards. uk-cpi.com For example, the use of highly reactive or hazardous reagents like borane-tetrahydrofuran (B86392) complex (BH3-THF) can be problematic on a large scale. google.com
Purification and Waste Management: Industrial-scale purification methods, such as chromatography, can be costly and generate significant waste. google.comuk-cpi.com Developing efficient and environmentally friendly purification strategies is crucial.
Opportunities:
Process Intensification: The development of continuous flow reactors and other process intensification technologies can offer improved efficiency, safety, and scalability compared to traditional batch processes. uk-cpi.com
Catalyst Recycling: For catalytic routes, developing methods for efficient catalyst recovery and recycling is essential to improve the economic and environmental footprint of the process.
Green Chemistry Approaches: The implementation of greener solvents, biocatalysis, and atom-economical reactions can lead to more sustainable and cost-effective industrial processes. rsc.orguk-cpi.com
The table below outlines key challenges and opportunities in the industrial application of synthetic routes for this compound.
| Aspect | Challenges | Opportunities | Reference |
| Economics | High cost of chiral catalysts and reagents. | Development of efficient catalyst recycling methods. | google.comuk-cpi.com |
| Safety & Efficiency | Use of hazardous reagents; heat and mass transfer limitations. | Implementation of process intensification and continuous flow chemistry. | google.comuk-cpi.com |
| Sustainability | Waste generation from purification; high energy consumption. | Adoption of green chemistry principles, including biocatalysis. | rsc.orguk-cpi.com |
Q & A
Q. What are the established synthetic routes for 1-(4-Chlorophenyl)ethanamine HCl, and how is the product characterized?
A microwave-assisted synthesis involves dissolving the precursor in THF/MeOH with 2 M LiOH (1:1:1 ratio), heating at 120°C for 10 minutes, followed by extraction with ethyl acetate and 1 M HCl. The product is isolated as a white solid with 89% yield and characterized via NMR (300 MHz, DO: δ 7.28–7.20 and 7.16–7.09 ppm for aromatic protons; 3.10 and 2.82 ppm for ethylamine protons) and HRMS (calculated m/z 156.0575 [M+H], observed 156.0573) . Alternative routes include coupling reactions with acid chlorides, as seen in the synthesis of carpropamid, where 1-(4-chlorophenyl)ethanamine derivatives serve as intermediates .
Q. What spectroscopic methods are critical for validating the purity and structure of this compound?
Key techniques include:
- NMR spectroscopy : and NMR resolve aromatic and aliphatic proton environments, with data confirming quaternary carbons (e.g., δ 135.19 ppm for the chlorinated aromatic carbon) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns consistent with chlorine substitution .
- Elemental analysis : Confirms stoichiometric HCl content, critical for salt formation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate yield discrepancies in scaled-up synthesis?
Yield variations often arise from differences in heating methods (microwave vs. conventional), solvent ratios, or purification steps. For example, microwave irradiation (700 W, 80°C) in reduced reaction times to 6 minutes, but scalability may require adjusting irradiation power or switching to oil-bath heating. Post-reaction workup (e.g., pH-controlled extraction with 1 M HCl) ensures consistent recovery of the hydrochloride salt . Comparative studies using Design of Experiments (DoE) can identify critical parameters (e.g., temperature, solvent polarity) affecting yield .
Q. What analytical strategies resolve contradictions in spectral data for this compound derivatives?
Contradictions may arise from tautomerism or residual solvents. For example:
- Tautomeric equilibria : In protic solvents like DO, amine protons may exchange, altering NMR peak splitting. Using deuterated DMSO or CDCl stabilizes the structure for unambiguous assignment .
- Impurity profiling : LC-MS or HPLC (e.g., EP impurity standards in ) detects byproducts like unreacted 4-chlorobenzyl chloride or oxidation products .
Q. How does HCl influence the stability and bioavailability of 1-(4-Chlorophenyl)ethanamine in pharmaceutical formulations?
HCl enhances water solubility and crystallinity, critical for dosage consistency. However, hygroscopicity may require controlled storage (dry N atmosphere). In , hydrochloride salts of analogous compounds (e.g., sibutramine derivatives) showed improved metabolic stability compared to free bases, attributed to reduced amine oxidation . Accelerated stability studies (40°C/75% RH) can assess degradation pathways, such as HCl loss under humid conditions .
Q. What role does this compound play in medicinal chemistry, particularly in targeted drug design?
It serves as a versatile intermediate in apoptosis inhibitors (e.g., Bcl-2/Bcl-xL inhibitors in ) and cannabinoid receptor modulators (e.g., rimonabant HCl in ). The 4-chlorophenyl group enhances lipophilicity, improving blood-brain barrier penetration, while the ethylamine moiety enables amide/urea coupling for target engagement . Structure-activity relationship (SAR) studies on halogen positioning (e.g., 2- vs. 4-chloro substitution in ) reveal impacts on receptor binding affinity .
Q. What are the challenges in synthesizing enantiomerically pure this compound, and how are they addressed?
Racemization during synthesis or purification is a key issue. Chiral HPLC (e.g., using amylose-based columns) or enzymatic resolution (e.g., lipase-mediated kinetic separation) can isolate enantiomers. highlights (R)- and (S)-isomers of related compounds, emphasizing the need for asymmetric catalysis (e.g., chiral auxiliaries in ) to achieve >99% enantiomeric excess .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
